(E)-4-((2-(benzo[d]thiazol-2-yl)hydrazono)methyl)phenol
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Overview
Description
(E)-4-((2-(benzo[d]thiazol-2-yl)hydrazono)methyl)phenol is a chemical compound that belongs to the class of hydrazones It features a benzo[d]thiazole moiety linked to a phenol group through a hydrazone linkage
Mechanism of Action
Target of Action
The primary target of (E)-4-((2-(benzo[d]thiazol-2-yl)hydrazono)methyl)phenol is biothiols . Biothiols, such as cysteine, play crucial roles in various biological processes, including cellular defense against oxidative stress, regulation of protein function and cellular signaling pathways .
Mode of Action
This compound interacts with its targets through a fluorescent sensor mechanism . The compound forms a complex with a Cu2+ ion, which can be used as a fluorescent sensor for the detection of biothiols . The fluorescence of the complex is quenched by the excited doublet states D2 and D1 .
Biochemical Pathways
It’s known that biothiols are involved in various biochemical pathways, including those related to cellular defense against oxidative stress and regulation of protein function .
Pharmacokinetics
The compound’s fluorescent sensor mechanism suggests that it may have good bioavailability, as it can effectively interact with biothiols in the presence of non-thiol containing amino acids .
Result of Action
The primary result of the compound’s action is the detection of biothiols. The compound’s fluorescent sensor mechanism allows for the detection of biothiols in the presence of non-thiol containing amino acids, with a detection limit for cysteine at 0.3 μM .
Action Environment
The action, efficacy, and stability of this compound can be influenced by environmental factors. For instance, the fluorescence properties of the compound can be affected by solvent polarity
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-4-((2-(benzo[d]thiazol-2-yl)hydrazono)methyl)phenol typically involves the condensation reaction between 2-hydrazinylbenzo[d]thiazole and 4-hydroxybenzaldehyde. The reaction is usually carried out in an ethanol solvent under reflux conditions. The reaction mixture is heated to facilitate the formation of the hydrazone linkage, and the product is then isolated by filtration and recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as column chromatography or crystallization.
Chemical Reactions Analysis
Types of Reactions
(E)-4-((2-(benzo[d]thiazol-2-yl)hydrazono)methyl)phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinone derivatives.
Reduction: The hydrazone linkage can be reduced to form corresponding amines.
Substitution: The phenol group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Corresponding amines.
Substitution: Halogenated or nitrated phenol derivatives.
Scientific Research Applications
(E)-4-((2-(benzo[d]thiazol-2-yl)hydrazono)methyl)phenol has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its bioactive properties.
Industry: Utilized in the development of organic materials with specific electronic or optical properties.
Comparison with Similar Compounds
Similar Compounds
- 2-(benzo[d]thiazol-2-yl)hydrazine
- 4-hydroxybenzaldehyde
- 2-aminobenzothiazole
Uniqueness
(E)-4-((2-(benzo[d]thiazol-2-yl)hydrazono)methyl)phenol is unique due to its combined structural features of benzo[d]thiazole and phenol linked through a hydrazone. This unique structure imparts specific chemical reactivity and biological activity that distinguishes it from other similar compounds.
Properties
IUPAC Name |
4-[(E)-(1,3-benzothiazol-2-ylhydrazinylidene)methyl]phenol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N3OS/c18-11-7-5-10(6-8-11)9-15-17-14-16-12-3-1-2-4-13(12)19-14/h1-9,18H,(H,16,17)/b15-9+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IATLBPPKOUZGPP-OQLLNIDSSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)NN=CC3=CC=C(C=C3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)N=C(S2)N/N=C/C3=CC=C(C=C3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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